molecular formula C10H16O2 B1597461 5-Isobutylcyclohexane-1,3-dione CAS No. 57641-95-9

5-Isobutylcyclohexane-1,3-dione

Cat. No. B1597461
CAS RN: 57641-95-9
M. Wt: 168.23 g/mol
InChI Key: LQNQODXUTPLCGH-UHFFFAOYSA-N
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Description

5-Isobutylcyclohexane-1,3-dione is a cyclic β-diketone with the chemical formula C10H16O2 . It has a molecular weight of 168.24 . The IUPAC name for this compound is 5-isobutyl-1,3-cyclohexanedione .


Molecular Structure Analysis

The molecular structure of 5-Isobutylcyclohexane-1,3-dione consists of a six-membered ring with two ketone groups (aliphatic) and an isobutyl group attached . The InChI code for this compound is 1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

5-Isobutylcyclohexane-1,3-dione is a solid at room temperature . It has a boiling point of 125-129°C . This compound is stable under normal temperatures and pressures .

Scientific Research Applications

Pharmaceutical Synthesis

5-Isobutylcyclohexane-1,3-dione: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its diketone structure is amenable to condensation reactions, which are fundamental in building complex molecules. For instance, it can undergo reductive amination to introduce amine functionalities, pivotal in the development of new therapeutic agents .

Herbicide Development

The compound’s reactivity profile makes it suitable for creating herbicidal formulations. By modifying its structure, chemists can design molecules that target specific enzymes in weed species, thereby inhibiting their growth without affecting crops .

Dye and Colorant Production

Due to its conjugated system, 5-Isobutylcyclohexane-1,3-dione can be used to synthesize dyes and colorants. It can be incorporated into pigments for textiles and inks, providing stability and a range of colors through various derivatization processes .

Polymer Additives

This compound can be polymerized or copolymerized to enhance the properties of plastics and resins. As an additive, it can improve the UV resistance and durability of polymers, making them more suitable for outdoor applications .

Organic Synthesis

In organic chemistry, 5-Isobutylcyclohexane-1,3-dione is a versatile building block. It can participate in Michael additions, Aldol condensations, and other carbon-carbon bond-forming reactions, which are crucial for constructing complex organic molecules .

Photochromic Materials

The diketone structure of 5-Isobutylcyclohexane-1,3-dione is beneficial in the synthesis of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and display technologies .

Biological Activity Studies

Research has shown that derivatives of 5-Isobutylcyclohexane-1,3-dione exhibit various biological activities. They are being studied for their potential as antiviral, anti-inflammatory, and anticancer agents, expanding the scope of medicinal chemistry .

Sustainable Chemistry

The interest in green chemistry has led to the exploration of 5-Isobutylcyclohexane-1,3-dione in developing environmentally friendly synthetic pathways. Its derivatives are being examined for their role in biodegradable materials and non-toxic chemical processes .

Safety and Hazards

5-Isobutylcyclohexane-1,3-dione is classified as a Category 3 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation (Category 2), serious eye damage (Category 1), and respiratory irritation (Category 3) . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(2-methylpropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNQODXUTPLCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371519
Record name 5-Isobutylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutylcyclohexane-1,3-dione

CAS RN

57641-95-9
Record name 5-Isobutylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57641-95-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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